molecular formula C9H10N2 B14744645 Bicyclo[2.2.1]heptane-2,3-dicarbonitrile CAS No. 6295-85-8

Bicyclo[2.2.1]heptane-2,3-dicarbonitrile

Cat. No.: B14744645
CAS No.: 6295-85-8
M. Wt: 146.19 g/mol
InChI Key: BVUINRQJOVCWKW-UHFFFAOYSA-N
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Description

Bicyclo[221]heptane-2,3-dicarbonitrile is an organic compound with the molecular formula C9H10N2 It is a bicyclic compound, meaning it contains two fused rings, specifically a heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptane-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium. This reaction uses a catalyst such as aluminum-nickel alloy and is conducted at a temperature range of 15-40°C under atmospheric pressure . Another method involves an intermolecular Diels-Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and efficiency, often achieving yields greater than 98% .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions include dicarboxylic acids, amines, and various substituted derivatives of the bicyclic structure .

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-2,3-dicarbonitrile involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in Diels-Alder reactions, it acts as a diene or dienophile, forming complex bicyclic structures through cycloaddition . In reduction reactions, the nitrile groups are converted to amines, which can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]heptane-2,3-dicarbonitrile is unique due to its dicarbonitrile functional groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

bicyclo[2.2.1]heptane-2,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h6-9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUINRQJOVCWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287177
Record name bicyclo[2.2.1]heptane-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6295-85-8
Record name NSC49535
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bicyclo[2.2.1]heptane-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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